

# MRC-5 cell line characteristics and morphology

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An In-Depth Technical Guide to the MRC-5 Cell Line

For researchers, scientists, and drug development professionals, the Medical Research Council cell strain 5 (MRC-5) is a cornerstone of in vitro studies. This guide provides a comprehensive overview of the MRC-5 cell line, detailing its core characteristics, morphology, and established experimental protocols.

### **Core Characteristics**

The MRC-5 cell line was established in 1966 by J.P. Jacobs from the lung tissue of a 14-week-old male fetus.[1][2][3] It is a normal human diploid cell line with a finite lifespan, capable of 42 to 46 population doublings before the onset of senescence.[1][2][4] This characteristic makes it a valuable model for studying cellular aging and processes requiring a non-cancerous, chromosomally stable background.

### **Quantitative Data Summary**



Characteristic	Value	Source
Organism	Homo sapiens (Human)	[1]
Tissue of Origin	Lung	[1][2]
Age of Donor	14-week-old male fetus	[1][3]
Cell Type	Fibroblast	[1]
Morphology	Fibroblast-like	[1][3][4]
Growth Properties	Adherent	[1]
Karyotype	46,XY (Normal Diploid)	[1][4]
Modal Chromosome Number	46 (in 70% of cells)	[1][4]
Polyploidy Rate	3.6%	[4]
Population Doubling Time	Approximately 45 hours (can vary between 35-45 hours)	[3][5]
Cell Diameter	Approximately 18 μm	[3]
Biosafety Level	1	[1][2]

# Morphology

MRC-5 cells exhibit a classic fibroblast-like morphology.[1][3][4] When cultured, they appear as elongated, spindle-shaped cells that grow in an adherent monolayer. This morphology is consistent with their origin from connective lung tissue.

# **Key Applications in Research**

The stability and normal diploid nature of the MRC-5 cell line have led to its widespread use in various research areas:

• Vaccine Production: MRC-5 cells are extensively used for the propagation of viruses to produce vaccines for diseases such as hepatitis A, rubella, polio, and rabies.[2][3][6]



- Virology Research: Their susceptibility to a range of human viruses, including poliovirus, herpes simplex virus, and vesicular stomatitis virus, makes them an ideal model for studying viral replication and developing antiviral therapies.[2][7]
- Cancer Research: MRC-5 cells are utilized in studies of the tumor microenvironment and the
  interaction between cancer cells and normal fibroblasts.[4][8] They have been used to
  investigate how cancer-associated fibroblasts can influence cancer cell proliferation,
  migration, and invasion.[9]
- Toxicology and Cytotoxicity Studies: As a normal, non-transformed cell line, MRC-5 provides
  a reliable model for assessing the cytotoxic effects of various compounds and nanomaterials.
   [10]

## **Experimental Protocols**

Detailed methodologies are crucial for reproducible research. The following sections outline standard protocols for the culture and transfection of MRC-5 cells.

### **Cell Culture Protocol**

Complete Growth Medium:

- Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM)
- 10% Fetal Bovine Serum (FBS)
- 1% Penicillin/Streptomycin (P/S)

#### **Culture Conditions:**

Atmosphere: 95% Air, 5% CO2

• Temperature: 37°C

#### Subculturing (Passaging):

Remove and discard the culture medium.



- Briefly rinse the cell layer with a Dulbecco's Phosphate-Buffered Saline (DPBS) solution to remove all traces of serum that contains a trypsin inhibitor.[1]
- Add 1.0 to 2.0 mL of Trypsin-EDTA solution to the flask and observe the cells under an inverted microscope until the cell layer is dispersed (typically within 2 to 3 minutes).[1] For cells that are difficult to detach, the flask can be placed at 37°C to facilitate dispersal.[1]
- Add 4.0 to 6.0 mL of complete growth medium to inactivate the trypsin and aspirate the cells by gently pipetting.[1]
- Add appropriate aliquots of the cell suspension to new culture vessels.[1]
- Subcultivation Ratio: 1:2 to 1:4.[1]
- Medium Renewal: 1 to 2 times per week.[1]

#### Cryopreservation:

- Freeze Medium: 55% Basal Medium + 40% FBS + 5% DMSO.[1]
- Storage Temperature: Liquid Nitrogen Vapor Phase.[1]

### **Transfection Protocols**

This protocol is adapted for a 6-well plate format.

#### Cell Plating:

 Plate 100,000 MRC-5 cells per well in 2 mL of complete growth medium 16 hours before transfection.[11]

#### **Transfection Complex Preparation:**

- Warm the transfection reagent (e.g., X-tremeGENE HP) to room temperature and vortex gently.[11]
- In a sterile tube, add 1.0 µg of plasmid DNA to 200 µL of serum-free medium (e.g., Opti-MEM).[11] Mix gently.



- Add 3 μL of the transfection reagent directly to the diluted DNA mixture.[11] Mix gently.
- Incubate at room temperature for 20 minutes to allow for complex formation.[11]

#### Transfection Procedure:

- Remove the medium from the MRC-5 cells and add 1 mL of DMEM (without serum) to each well.[11]
- Add the transfection complexes drop-wise to each well.[11]
- Gently rock the plate to ensure even distribution of the complexes.[11]
- Incubate for 16 hours.[11]
- After 16 hours, remove the serum-free medium containing the transfection complexes and replace it with complete growth medium (15% FBS in DMEM).[11]
- Harvest cells for analysis 48 hours after the initial transfection.[11]

#### Cell Preparation:

- Trypsinize subconfluent cells.
- Wash the cells once in 1 mL of PBS and once in 300  $\mu$ L of electroporation solution (e.g., GTporator®-M).[12]
- Resuspend 1-3 x 10<sup>6</sup> cells in 80 μL of electroporation solution with 5 μg of plasmid DNA (dissolved in water).[12]

#### Electroporation:

- Transfer the cell suspension to a 2 mm gap width electroporation cuvette.[12]
- Apply the electrical pulse according to the manufacturer's specifications.
- Immediately add pre-warmed culture medium with serum to the cuvette.
- Transfer the cells to a culture flask and incubate.



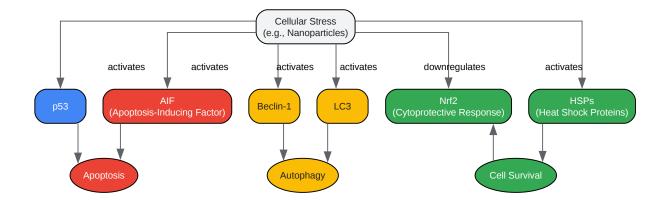
• Gene expression can typically be tested 24 hours after electroporation.[12]

# Signaling Pathways and Logical Relationships

Studies involving MRC-5 cells have elucidated their involvement in various cellular signaling pathways, particularly in response to stress and in the context of the tumor microenvironment.

## **Cellular Stress Response Pathway**

Long-term exposure of MRC-5 cells to certain nanoparticles has been shown to trigger apoptosis and autophagy. This involves the activation of key signaling molecules.[13]



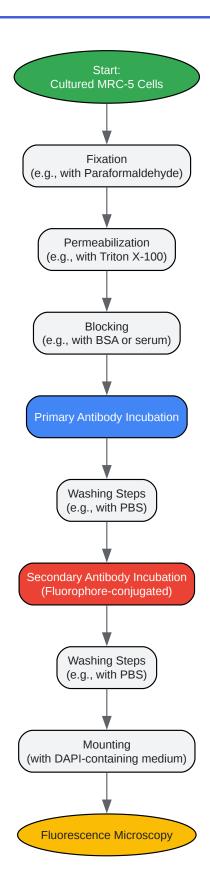
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Cellular stress response in MRC-5 cells.

## **Experimental Workflow: Immunofluorescence Staining**

Immunofluorescence is a common technique used to visualize specific proteins within cells. The general workflow is outlined below.





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General workflow for immunofluorescence staining.



This technical guide provides a foundational understanding of the MRC-5 cell line, equipping researchers with the necessary information for its effective use in a variety of scientific applications. The provided protocols and diagrams serve as a starting point for experimental design and data interpretation.

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